Ramipril hydroxydiketopiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

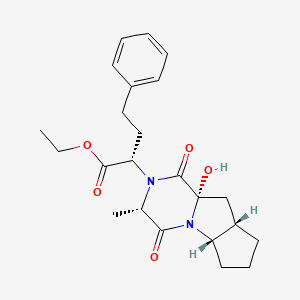

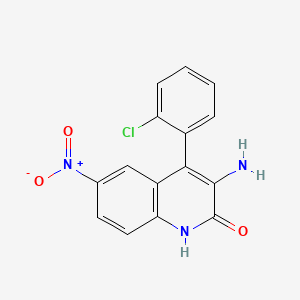

Ramipril hydroxydiketopiperazine is a derivative of ramipril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. This compound is of significant interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ramipril hydroxydiketopiperazine typically involves the cyclization of ramipril or its derivatives under specific conditions. One common method involves the use of strong acids or bases to induce cyclization, forming the diketopiperazine ring structure. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated systems to maintain precise control over reaction parameters. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.

Chemical Reactions Analysis

Types of Reactions

Ramipril hydroxydiketopiperazine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ramipril hydroxydiketopiperazine is studied for its unique structural properties and potential as a building block for more complex molecules. Its stability and reactivity make it a valuable compound for synthetic organic chemistry.

Biology

In biological research, this compound is investigated for its interactions with various enzymes and receptors. Its ability to inhibit ACE makes it a candidate for studying cardiovascular diseases and related conditions.

Medicine

Medically, this compound is explored for its potential therapeutic effects in treating hypertension, heart failure, and other cardiovascular disorders. Its efficacy and safety profile are subjects of ongoing clinical research.

Industry

In the pharmaceutical industry, this compound is used in the development of new drugs and formulations. Its stability and bioavailability are key factors in its application in drug design and development.

Mechanism of Action

Ramipril hydroxydiketopiperazine exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, the compound reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart. The molecular targets include ACE and various receptors involved in the RAAS pathway.

Comparison with Similar Compounds

Similar Compounds

Captopril: Another ACE inhibitor with a similar mechanism of action but different chemical structure.

Enalapril: Similar to ramipril but with variations in its pharmacokinetic properties.

Lisinopril: A long-acting ACE inhibitor with a different side chain structure.

Uniqueness

Ramipril hydroxydiketopiperazine is unique due to its specific diketopiperazine ring structure, which may confer distinct pharmacological properties compared to other ACE inhibitors. Its stability, bioavailability, and potential for fewer side effects make it a compound of interest in both research and clinical settings.

Conclusion

This compound is a compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and mechanism of action make it a valuable subject of study for developing new therapeutic agents and understanding cardiovascular diseases. Further research is needed to fully explore its applications and benefits.

Properties

IUPAC Name |

ethyl (2S)-2-[(2S,6S,8S,11S)-8-hydroxy-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.02,6]dodecan-10-yl]-4-phenylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5/c1-3-30-21(27)19(13-12-16-8-5-4-6-9-16)24-15(2)20(26)25-18-11-7-10-17(18)14-23(25,29)22(24)28/h4-6,8-9,15,17-19,29H,3,7,10-14H2,1-2H3/t15-,17-,18-,19-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBAUIKFYUTIDF-PXMVHEFSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3C4CCCC4CC3(C2=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3[C@H]4CCC[C@H]4C[C@@]3(C2=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309040-96-7 |

Source

|

| Record name | Ramipril hydroxydiketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1309040967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAMIPRIL HYDROXYDIKETOPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1380TES6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-bromo-3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B589796.png)

![(8S,13S,14S,17S)-13,17-Dimethyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol](/img/structure/B589800.png)

amino}ethan-1-ol](/img/structure/B589810.png)